molecular formula C8H8BrCl B1530138 2-(bromomethyl)-1-chloro-4-methylbenzene CAS No. 91978-94-8

2-(bromomethyl)-1-chloro-4-methylbenzene

Cat. No.: B1530138
CAS No.: 91978-94-8
M. Wt: 219.5 g/mol
InChI Key: POHFEJVKQQYINK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-4-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromomethyl group at position 2, a chlorine atom at position 1, and a methyl group at position 2. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. Its bromomethyl group acts as a reactive site for nucleophilic substitution, while the chlorine and methyl groups influence electronic and steric properties .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHFEJVKQQYINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-chloro-4-methylbenzene can be achieved through several methods. One common method involves the bromination of 2-methyl-1-chloro-4-methylbenzene using bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Substitution Reactions: 2-(bromomethyl)-1-chloro-4-methylbenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of benzene derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(bromomethyl)-1-chloro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-chloro-4-methylbenzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The presence of the chlorine and methyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(bromomethyl)-1-chloro-4-methylbenzene, differing in substituent positions or functional groups:

Compound Name Molecular Formula Substituents (Positions) Key Features
2-(Bromomethyl)-1-chloro-4-methylbenzene C₈H₇BrCl BrCH₂ (2), Cl (1), CH₃ (4) High reactivity due to bromomethyl; steric hindrance from methyl at C4 .
4-(Bromomethyl)benzaldehyde C₈H₇BrO BrCH₂ (4), CHO (1) Aldehyde group enhances electrophilicity; bromomethyl enables alkylation .
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF Br (2), Cl (3), F (4), CH₃ (1) Fluorine introduces strong electron-withdrawing effects; used in medicinal chemistry .
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene C₁₁H₁₂BrClO BrCH₂ (2), Cl (4), cyclopropylmethoxy (1) Bulky cyclopropylmethoxy group reduces reaction rates in SN2 mechanisms .
4-(Bromomethyl)-2-chloro-1-methoxybenzene C₈H₇BrClO BrCH₂ (4), Cl (2), OCH₃ (1) Methoxy group increases solubility in polar solvents .

Biological Activity

Overview

2-(Bromomethyl)-1-chloro-4-methylbenzene, also known as bromomethyl-4-chlorotoluene , is an organic compound with the molecular formula C8H8BrClC_8H_8BrCl. This compound features a benzene ring substituted with a bromomethyl group at the second position, a chlorine atom at the first position, and a methyl group at the fourth position. The presence of both bromine and chlorine enhances its electrophilic properties, making it a subject of interest in medicinal chemistry and toxicology.

The compound's structure allows it to participate in various chemical reactions, especially nucleophilic substitutions. The bromomethyl group is particularly reactive due to its ability to undergo electrophilic interactions with nucleophiles in biological systems. This reactivity is crucial for its potential biological applications, including cytotoxic effects and modifications of biomolecules.

The mechanism by which 2-(bromomethyl)-1-chloro-4-methylbenzene exerts its biological activity primarily involves:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
  • Electrophilic Interactions : The compound can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to cytotoxic effects or alterations in cellular functions.

Biological Activity

Research indicates that compounds containing bromomethyl groups like 2-(bromomethyl)-1-chloro-4-methylbenzene can exhibit significant biological activity:

  • Cytotoxic Effects : Studies have shown that this compound can modify proteins and nucleic acids, which may result in cytotoxicity. This effect is particularly relevant in the context of cancer research, where such compounds may be explored for their potential as anticancer agents.
  • Antimicrobial Properties : There is ongoing research into the synthesis of biologically active compounds from this precursor, aiming to develop new antimicrobial agents .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 2-(bromomethyl)-1-chloro-4-methylbenzene on various human cell lines. The results indicated significant cytotoxicity at higher concentrations, particularly against cancer cell lines. The viability of treated cells was assessed using MTT assays, revealing that concentrations above 50 µM led to a reduction in cell viability to below 70% .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of 2-(bromomethyl)-1-chloro-4-methylbenzene were synthesized and tested against common bacterial strains. Results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in pharmaceutical formulations aimed at treating bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of 2-(bromomethyl)-1-chloro-4-methylbenzene can be compared with other related compounds:

Compound NameUnique FeaturesBiological Activity
2-(Bromomethyl)-1-chloro-4-methylbenzeneContains both bromine and chlorine; highly reactiveSignificant cytotoxicity
Benzene, 2-(bromomethyl)-4-methylLacks chlorine; reduced reactivityLower biological activity
Benzene, 1-chloro-4-methylLacks bromomethyl group; less electrophilicMinimal cytotoxic effects

This table illustrates how the presence of both halogens in 2-(bromomethyl)-1-chloro-4-methylbenzene enhances its reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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